2-Fluoro-4-methoxyphenylacetic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Procure 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) to secure the specific ortho-fluoro, para-methoxy substitution pattern essential for selective COX-2 inhibitor development. This isomer offers a distinct electronic profile (predicted pKa 4.17, LogP 1.75, TPSA 46.53 Ų) compared to 3-fluoro analogs, enhancing membrane permeability and metabolic stability. Benefit from batch-specific CoA with LC-MS verified purity up to 99.71% and NMR structural confirmation, ensuring reliable quality for your reaction sequences and biological assays.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 883531-28-0
Cat. No. B1319202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxyphenylacetic acid
CAS883531-28-0
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)O)F
InChIInChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
InChIKeyWGODSCYEKWDSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxyphenylacetic Acid (CAS 883531-28-0): Technical Specifications and Procurement Baseline


2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) is a fluorinated phenylacetic acid derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol [1]. It belongs to the class of ortho-fluoro, para-methoxy substituted phenylacetic acid building blocks and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound is commercially available as a solid at ambient temperature with standard purities ranging from 97% to ≥98%, supported by batch-specific certificates of analysis including NMR and HPLC data .

Why 2-Fluoro-4-methoxyphenylacetic Acid (883531-28-0) Cannot Be Replaced by Unsubstituted or Positional Isomers


The 2-fluoro-4-methoxy substitution pattern on the phenylacetic acid scaffold confers distinct physicochemical and electronic properties that differentiate this compound from unsubstituted phenylacetic acid and its positional isomers such as 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) and 4-fluoro-3-methoxyphenylacetic acid (CAS 78495-65-5). The ortho-fluorine atom introduces a strong electron-withdrawing inductive effect proximal to the acetic acid moiety, which modulates the acidity (pKa) and influences hydrogen-bonding interactions and metabolic stability in derived pharmacophores . In the context of patent literature describing selective COX-2 inhibitors, the ortho-substitution on the phenylacetic acid core is explicitly advantageous for achieving high COX-2 selectivity ratios, with such substitution patterns being structurally specified in claims [1]. Furthermore, the 2-fluoro substitution alters the compound's lipophilicity (LogP) and topological polar surface area (TPSA) relative to non-fluorinated and differently fluorinated analogs, directly impacting solubility, permeability, and downstream synthetic compatibility .

Quantitative Differentiation of 2-Fluoro-4-methoxyphenylacetic Acid (883531-28-0) Against Positional Isomers


Acidity (pKa) Modulation by Ortho-Fluoro Substitution Relative to Meta-Fluoro Isomer

The ortho-fluorine atom in 2-fluoro-4-methoxyphenylacetic acid exerts a stronger inductive electron-withdrawing effect on the carboxylic acid group compared to a meta-fluorine substitution, resulting in a measurable decrease in pKa. The predicted pKa for the target compound is 4.17±0.10, compared to a predicted pKa of 3.62 for 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), representing a pKa difference of approximately 0.55 units [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

COX-2 Selectivity Advantage Conferred by Ortho-Substituted Phenylacetic Acid Scaffold

Patent US20040132769A1 discloses phenylacetic acid derivatives as potent and selective COX-2 inhibitors. The specification explicitly emphasizes that ortho-substitution (such as the 2-fluoro group in the target compound) relative to the point of attachment is advantageous for achieving high COX-2 selectivity [1]. The patent reports that preferred compounds achieve IC50 values for COX-2 inhibition as low as 0.010 μM, with COX-1/COX-2 selectivity ratios above 50 and advantageously in the range of 100-1000 [2]. While these values represent class-level performance, the structural claims directly cover the ortho-fluoro substitution pattern present in 2-fluoro-4-methoxyphenylacetic acid, whereas meta- or para-substituted analogs are not equivalently positioned for this selectivity advantage.

Inflammation COX-2 Inhibition Drug Discovery

Verified Purity Specification Exceeding Standard Commercial Grade Requirements

Batch-specific certificates of analysis demonstrate that 2-fluoro-4-methoxyphenylacetic acid can be sourced with LC-MS verified purity of 99.71%, exceeding the standard commercial specification of 97-98% . The analytical data package includes NMR confirmation of structural identity and LC-MS purity quantification, providing end-users with validated quality metrics that may not be uniformly available for positional isomers such as 3-fluoro-4-methoxyphenylacetic acid or 4-fluoro-3-methoxyphenylacetic acid from all suppliers.

Analytical Chemistry Quality Control Synthetic Intermediate

Procurement-Driven Application Scenarios for 2-Fluoro-4-methoxyphenylacetic Acid (883531-28-0)


Synthesis of Selective COX-2 Inhibitor Lead Compounds and Analogs

This compound serves as a key phenylacetic acid building block for the synthesis of selective COX-2 inhibitors as described in patent US20040132769A1 . The ortho-fluoro substitution pattern is structurally specified as advantageous for achieving high COX-2 selectivity (ratios of 100-1000) with IC50 values as low as 0.010 μM . Researchers developing non-steroidal anti-inflammatory agents with reduced gastrointestinal side effects should prioritize this specific isomer over the 3-fluoro or non-fluorinated analogs to align with documented structure-activity relationships.

Medicinal Chemistry Programs Requiring Controlled Lipophilicity and pKa Tuning

With a consensus LogP of 1.75, TPSA of 46.53 Ų, and a predicted pKa of 4.17, 2-fluoro-4-methoxyphenylacetic acid occupies a favorable physicochemical space for lead optimization . Compared to the 3-fluoro positional isomer (predicted pKa 3.62) [3], the target compound remains predominantly unionized at physiological pH, enhancing membrane permeability while retaining sufficient aqueous solubility (1.66 mg/mL) for formulation development . This specific balance makes it suitable for programs targeting oral bioavailability.

High-Fidelity Multi-Step Organic Synthesis Requiring Verified Intermediate Quality

The availability of batch-specific certificates of analysis with LC-MS verified purity up to 99.71% and NMR structural confirmation makes this compound suitable for reaction sequences where trace impurities from lower-grade intermediates could compromise downstream yields or confound biological assay results. Procurement of this specific CAS registry number ensures access to validated quality documentation that may not be equivalently available for the 3-fluoro (CAS 452-14-2) or 4-fluoro (CAS 78495-65-5) isomers from all supply channels.

Building Block for BACE1 Inhibitor and Neurological Disease Programs

Literature indicates that 2-fluoro-4-methoxyphenylacetic acid derivatives are employed in the development of BACE1 (beta-secretase 1) inhibitors, which represent a therapeutic strategy for Alzheimer's disease . The 2-fluoro-4-methoxy substitution pattern provides a defined electronic and steric profile that has been incorporated into inhibitor scaffolds, making this specific isomer a relevant starting material for neuroscience-focused medicinal chemistry campaigns.

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